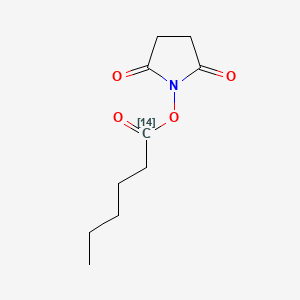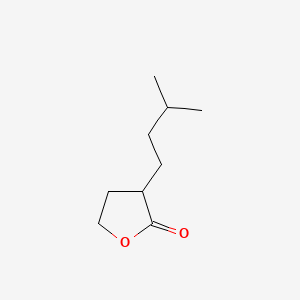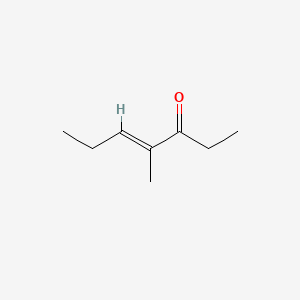
4-Methyl-4-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-hepten-3-one is an organic compound with the molecular formula C8H14O. It is also known by its IUPAC name, (E)-4-Methyl-4-hepten-3-one. This compound is characterized by a ketone functional group and a double bond in its structure, making it a versatile molecule in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-4-hepten-3-one can be synthesized through various methods, including aldol condensation reactions. One common method involves the reaction of 4-methylpentanal with acetone in the presence of a base, followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction temperatures are employed to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
4-Methyl-4-hepten-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of various compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-hepten-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Hepten-3-one: Similar structure but lacks the methyl group at the fourth position.
5-Ethyl-4-methyl-4-hepten-3-one: Similar structure with an additional ethyl group.
Uniqueness
4-Methyl-4-hepten-3-one is unique due to its specific structural features, including the presence of a methyl group and a double bond.
Propiedades
Número CAS |
22319-31-9 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(E)-4-methylhept-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h6H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
BDBHRHLQMIKKIB-VOTSOKGWSA-N |
SMILES isomérico |
CC/C=C(\C)/C(=O)CC |
SMILES canónico |
CCC=C(C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


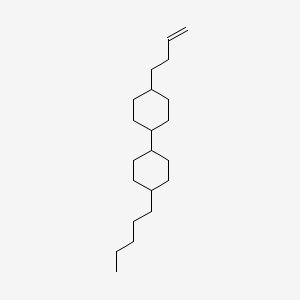
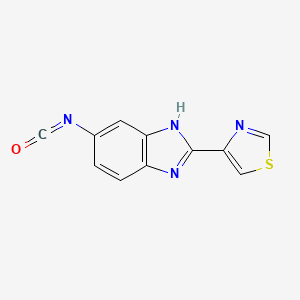
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
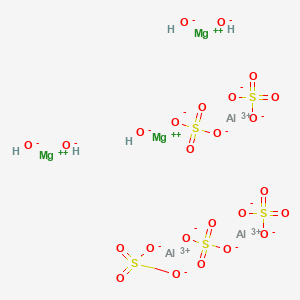
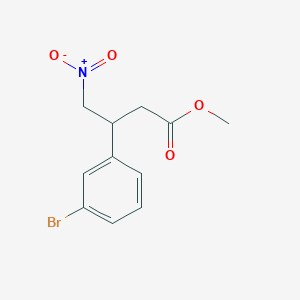
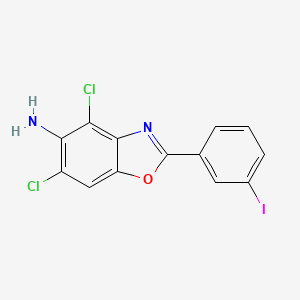
![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
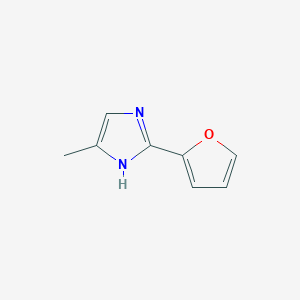
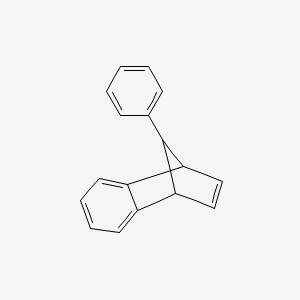
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
